molecular formula C16H16N2O6 B4603187 1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene CAS No. 14467-64-2

1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene

Cat. No.: B4603187
CAS No.: 14467-64-2
M. Wt: 332.31 g/mol
InChI Key: UCELHKBWYHTDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene is an organic compound that belongs to the class of nitrobenzenes. This compound features a benzene ring substituted with nitro groups and a butoxy chain linked to another nitrophenoxy group. The presence of nitro groups makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene typically involves a multi-step process:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 2-nitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid.

    Etherification: The 2-nitrophenol is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 2-nitrophenoxybutane.

    Further Nitration: The final step involves the nitration of 2-nitrophenoxybutane to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced separation techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.

    Oxidation: The butoxy chain can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Halogens, alkyl halides, bases like sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

    Oxidation: Carboxylic acids or aldehydes.

Scientific Research Applications

1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving nitroaromatic compounds and their biological effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The butoxy chain provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-nitrophenoxybutane: Lacks the additional nitro group, making it less reactive in certain chemical reactions.

    1-nitro-2-butoxybenzene: Similar structure but without the second nitrophenoxy group, leading to different reactivity and applications.

    4-nitrophenoxybutane: Positional isomer with different chemical properties and reactivity.

Uniqueness

1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene is unique due to the presence of two nitro groups and a butoxy chain linked to a nitrophenoxy group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-17(20)13-7-1-3-9-15(13)23-11-5-6-12-24-16-10-4-2-8-14(16)18(21)22/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCELHKBWYHTDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14467-64-2
Record name 1,4-BIS(2-NITROPHENOXY)BUTANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-nitro-2-[4-(2-nitrophenoxy)butoxy]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.